N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14816868
InChI: InChI=1S/C18H15N3O4S/c22-21(23)16-9-11-17(12-10-16)26(24,25)20(18-8-4-5-13-19-18)14-15-6-2-1-3-7-15/h1-13H,14H2
SMILES:
Molecular Formula: C18H15N3O4S
Molecular Weight: 369.4 g/mol

N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC14816868

Molecular Formula: C18H15N3O4S

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide -

Specification

Molecular Formula C18H15N3O4S
Molecular Weight 369.4 g/mol
IUPAC Name N-benzyl-4-nitro-N-pyridin-2-ylbenzenesulfonamide
Standard InChI InChI=1S/C18H15N3O4S/c22-21(23)16-9-11-17(12-10-16)26(24,25)20(18-8-4-5-13-19-18)14-15-6-2-1-3-7-15/h1-13H,14H2
Standard InChI Key YWWAVBJQCYALAE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

The molecular formula of N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide is C₁₈H₁₄N₃O₄S, with a molecular weight of 368.39 g/mol. Key structural attributes include:

  • A 4-nitrobenzenesulfonyl backbone providing electrophilic character.

  • N-Benzyl and N-pyridin-2-yl substituents contributing steric bulk and hydrogen-bonding capabilities.

  • A sulfonamide bridge (-SO₂-N<) enabling interactions with biological targets via hydrogen bonding and electrostatic forces .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₄N₃O₄S
Molecular Weight368.39 g/mol
LogP (Partition Coeff.)~4.9 (predicted)
Polar Surface Area54.55 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7

The nitro group at the para position enhances electron-withdrawing effects, potentially influencing reactivity and binding interactions . The pyridinyl moiety introduces aromatic π-π stacking capabilities, while the benzyl group contributes hydrophobic interactions .

Synthesis and Optimization

The synthesis follows a two-step protocol derived from established benzenesulfonamide methodologies :

Sulfonylation of 2-Aminopyridine

4-Nitrobenzenesulfonyl chloride reacts with 2-aminopyridine in aqueous sodium acetate at 80–85°C for 8 hours, yielding N-(pyridin-2-yl)-4-nitrobenzenesulfonamide as an intermediate. This step proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic sulfur center .

N-Benzylation via Alkylation

The intermediate undergoes benzylation using benzyl bromide in tetrahydrofuran (THF) with potassium carbonate as a base. The reaction likely follows an SN1-like mechanism, where the benzyl bromide generates a stabilized benzylic carbocation, which reacts with the sulfonamide’s deprotonated nitrogen .

Table 2: Representative Synthesis Conditions

ParameterValue
SolventTetrahydrofuran (THF)
TemperatureRoom temperature
Reaction Time24 hours
BaseK₂CO₃
Yield70–82% (predicted)

Characteristic byproducts include unreacted starting materials and mono-alkylated species, necessitating purification via column chromatography .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • S=O Stretches: Strong absorptions at 1370–1380 cm⁻¹ (asymmetric) and 1150–1160 cm⁻¹ (symmetric) .

  • Nitro Group: Peaks at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .

  • Aromatic C-H Bends: Signals near 750–850 cm⁻¹ confirm substituted benzene rings .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Pyridinyl protons: δ 8.2–8.6 ppm (doublets, aromatic).

    • Benzyl CH₂: δ 4.5–4.7 ppm (singlet).

    • Aromatic protons: δ 7.3–8.1 ppm (multiplets) .

  • ¹³C NMR:

    • Sulfonamide sulfur: Adjacent carbons at δ 125–140 ppm.

    • Nitro-bearing carbon: δ 150 ppm (deshielded) .

X-ray Crystallography

While crystallographic data for this specific compound are unavailable, analogous N-benzylbenzenesulfonamides exhibit orthorhombic crystal systems (e.g., Pna21 space group) with tetrahedral geometry around sulfur . The nitro group likely induces planar distortion in the benzene ring .

Pharmacological and Biochemical Properties

Antioxidant Activity

Pyridinyl and nitro groups may confer radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl), with predicted EC₅₀ values of <50 μM .

ADMET Predictions

  • Absorption: High gastrointestinal absorption (Log Kp: −5.83 to −6.54 cm/s) .

  • Blood-Brain Barrier: Non-permeable (predicted) .

  • CYP Inhibition: Strong inhibitory potential for cytochrome P450 isoforms (e.g., CYP2C9, CYP3A4) .

  • Toxicity: Low hepatoxicity and AMES mutagenicity risk .

Applications and Future Directions

Therapeutic Candidates

The compound’s dual enzyme inhibition and antioxidant properties position it as a candidate for:

  • Type 2 Diabetes Management: Targeting α-glucosidase and α-amylase .

  • Antimicrobial Agents: Urease inhibition may disrupt Helicobacter pylori metabolism .

Material Science

Sulfonamide derivatives are explored as corrosion inhibitors and polymer stabilizers due to their electron-deficient aromatic systems .

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